![molecular formula C12H14N2O2S B224126 N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)
N-[(4-acetylphenyl)carbamothioyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-acetylphenyl)carbamothioyl]propanamide, also known as APCTP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry.
Wirkmechanismus
The mechanism of action of N-[(4-acetylphenyl)carbamothioyl]propanamide is not yet fully understood. However, studies have shown that N-[(4-acetylphenyl)carbamothioyl]propanamide exhibits its anti-inflammatory and antioxidant properties by inhibiting the activity of reactive oxygen species (ROS) and suppressing the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
N-[(4-acetylphenyl)carbamothioyl]propanamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that N-[(4-acetylphenyl)carbamothioyl]propanamide can reduce the production of ROS, which can lead to oxidative stress and tissue damage. Additionally, N-[(4-acetylphenyl)carbamothioyl]propanamide has been shown to inhibit the production of pro-inflammatory cytokines, which can lead to inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(4-acetylphenyl)carbamothioyl]propanamide in lab experiments is its potential to exhibit anti-inflammatory and antioxidant properties. This can be useful in studying the effects of oxidative stress and inflammation on various biological processes. However, one limitation of using N-[(4-acetylphenyl)carbamothioyl]propanamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-[(4-acetylphenyl)carbamothioyl]propanamide. Some potential areas of research include further studies on the mechanism of action of N-[(4-acetylphenyl)carbamothioyl]propanamide, the development of new drugs based on N-[(4-acetylphenyl)carbamothioyl]propanamide, and the exploration of its potential applications in other scientific fields. Additionally, research can be done to improve the solubility of N-[(4-acetylphenyl)carbamothioyl]propanamide in water, which can make it more useful in lab experiments.
Synthesemethoden
N-[(4-acetylphenyl)carbamothioyl]propanamide can be synthesized through a multi-step process involving the reaction of 4-acetylphenyl isothiocyanate with propanoic acid in the presence of a catalyst. The resulting product is then purified through chromatography to obtain pure N-[(4-acetylphenyl)carbamothioyl]propanamide.
Wissenschaftliche Forschungsanwendungen
N-[(4-acetylphenyl)carbamothioyl]propanamide has shown potential applications in various scientific fields such as medicinal chemistry, drug discovery, and biochemistry. Studies have shown that N-[(4-acetylphenyl)carbamothioyl]propanamide exhibits anti-inflammatory, antioxidant, and antitumor properties, making it a potential candidate for the development of new drugs.
Eigenschaften
Produktname |
N-[(4-acetylphenyl)carbamothioyl]propanamide |
---|---|
Molekularformel |
C12H14N2O2S |
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
N-[(4-acetylphenyl)carbamothioyl]propanamide |
InChI |
InChI=1S/C12H14N2O2S/c1-3-11(16)14-12(17)13-10-6-4-9(5-7-10)8(2)15/h4-7H,3H2,1-2H3,(H2,13,14,16,17) |
InChI-Schlüssel |
HWGGXQHYXILJTL-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)C |
Kanonische SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.